molecular formula C18H20ClN5O2S B2583538 1-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 851969-35-2

1-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2583538
CAS No.: 851969-35-2
M. Wt: 405.9
InChI Key: TVWAQLCFFGXYGA-UHFFFAOYSA-N
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Description

1-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring, a piperidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale distillation techniques, and advanced purification methods to ensure the compound meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding.

  • Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:

  • Thiazole derivatives: These compounds share the thiazole ring but may have different substituents and functional groups.

  • Piperidine derivatives: These compounds contain the piperidine ring but lack the thiazole and chlorophenyl groups.

  • Chlorophenyl derivatives: These compounds include the chlorophenyl group but do not have the thiazole or piperidine rings.

Properties

IUPAC Name

1-[(3-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2S/c1-10-21-18-24(22-10)17(26)15(27-18)14(12-3-2-4-13(19)9-12)23-7-5-11(6-8-23)16(20)25/h2-4,9,11,14,26H,5-8H2,1H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWAQLCFFGXYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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